Superior P2X3 Receptor Antagonism: 6-Chloro-3-(trifluoromethyl) vs. Unsubstituted 7-Azaindole Core
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits potent, concentration-dependent antagonist activity at the human P2X3 receptor, a validated target for chronic pain and inflammatory disorders. In a recombinant cell-based assay using human P2X3 receptors expressed in rat C6-BU-1 cells, the compound achieved an IC50 of 16 nM [1]. This is in stark contrast to the unsubstituted parent 7-azaindole core (1H-pyrrolo[2,3-b]pyridine, CAS 271-63-6), which shows no measurable P2X3 antagonism at concentrations up to 10 µM, representing a greater than 625-fold improvement in potency conferred by the dual 6-chloro and 3-trifluoromethyl substitution [2].
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (human P2X3, C6-BU-1 cells) |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (unsubstituted 7-azaindole, CAS 271-63-6): IC50 > 10,000 nM (inferred from lack of activity in P2X3 assays up to 10 µM) |
| Quantified Difference | >625-fold improvement in potency |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells; antagonist activity measured by FLIPR assay |
Why This Matters
This quantitative difference demonstrates that the specific substitution pattern is non-negotiable for P2X3-targeted programs; using a generic 7-azaindole scaffold would fail to engage the target.
- [1] BindingDB. BDBM50563052. IC50: 16 nM, antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50563052 View Source
- [2] ChEMBL Database. CHEMBL4748113. Activity data for 1H-pyrrolo[2,3-b]pyridine and derivatives. https://www.ebi.ac.uk/chembl/ View Source
